BChE-IN-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BChE-IN-30 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline Butyrylcholinesterase is found in the blood plasma and liver and plays a role in the breakdown of acetylcholine, a neurotransmitter
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity and potency to the inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
BChE-IN-30 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can modulate the compound’s activity and selectivity. These derivatives are often tested for their efficacy and safety in biological assays.
Wissenschaftliche Forschungsanwendungen
BChE-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of butyrylcholinesterase inhibitors.
Biology: Employed in assays to investigate the role of butyrylcholinesterase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s disease, where butyrylcholinesterase activity is implicated.
Industry: Utilized in the development of diagnostic assays and screening tools for butyrylcholinesterase activity.
Wirkmechanismus
BChE-IN-30 exerts its effects by binding to the active site of butyrylcholinesterase, inhibiting its enzymatic activity. This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The inhibition of butyrylcholinesterase can modulate cholinergic neurotransmission and has potential therapeutic benefits in conditions where acetylcholine levels are dysregulated.
Vergleich Mit ähnlichen Verbindungen
BChE-IN-30 is compared with other butyrylcholinesterase inhibitors, such as:
Tacrine: An older inhibitor with less selectivity and more side effects.
Donepezil: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s disease treatment.
Rivastigmine: Another dual inhibitor with a different mechanism of action.
This compound is unique in its high selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific role of this enzyme without affecting acetylcholinesterase activity.
Conclusion
This compound is a selective butyrylcholinesterase inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps and careful optimization of reaction conditions. The compound undergoes various chemical reactions, leading to derivatives with different properties. This compound’s mechanism of action involves inhibiting butyrylcholinesterase, which can modulate cholinergic neurotransmission. Compared to similar compounds, this compound offers unique advantages in selectivity and specificity.
Eigenschaften
Molekularformel |
C23H39N3O3S |
---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
3-[[(2R)-1-(azepan-1-yl)propan-2-yl]sulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C23H39N3O3S/c1-5-13-26(14-6-2)23(27)21-12-11-19(3)22(17-21)30(28,29)24-20(4)18-25-15-9-7-8-10-16-25/h11-12,17,20,24H,5-10,13-16,18H2,1-4H3/t20-/m1/s1 |
InChI-Schlüssel |
PMHDNCZSKVSYPE-HXUWFJFHSA-N |
Isomerische SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N[C@H](C)CN2CCCCCC2 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.